"5-Bromo-2-ethoxy-4-methylpyridine" properties
"5-Bromo-2-ethoxy-4-methylpyridine" properties
An In-Depth Technical Guide to 5-Bromo-2-ethoxy-4-methylpyridine
Abstract
5-Bromo-2-ethoxy-4-methylpyridine is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a substituted pyridine, its structural framework is a recognized privileged scaffold in drug discovery. The strategic placement of a bromine atom, an ethoxy group, and a methyl group provides a versatile platform for advanced organic synthesis. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethoxy and methyl groups modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications, and safety considerations for this valuable chemical intermediate.
Physicochemical Properties
A summary of the core physicochemical properties of 5-Bromo-2-ethoxy-4-methylpyridine is presented below. Data is derived from analogous compounds and predictive modeling, as comprehensive experimental data for this specific molecule is not widely published.
| Property | Value | Source/Analogue |
| Molecular Formula | C₈H₁₀BrNO | N/A |
| Molecular Weight | 216.08 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | Analogue[1][2] |
| Melting Point | Predicted: < 40 °C | Analogue[1][2] |
| Boiling Point | Predicted: > 80 °C at reduced pressure | Analogue |
| Density | Predicted: ~1.4 g/mL | Analogue[1] |
| Solubility | Soluble in common organic solvents (EtOAc, CH₂Cl₂, etc.) | General chemical principles |
Synthesis and Purification
The synthesis of 5-Bromo-2-ethoxy-4-methylpyridine can be achieved through a two-step process starting from the commercially available 5-Bromo-2-hydroxy-4-methylpyridine (also known as 5-Bromo-4-methylpyridin-2-ol). The process involves an initial ethoxylation followed by purification.
Synthetic Pathway Overview
The logical workflow for the synthesis involves a standard Williamson ether synthesis to introduce the ethoxy group.
Caption: Synthetic workflow for 5-Bromo-2-ethoxy-4-methylpyridine.
Detailed Experimental Protocol
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl iodide (EtI) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxy-4-methylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding sodium alkoxide. This step is crucial for activating the substrate for the subsequent nucleophilic attack. The reaction is exothermic and produces hydrogen gas, necessitating careful, slow addition at reduced temperature.
-
Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-Bromo-2-ethoxy-4-methylpyridine.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of NMR, IR, and Mass Spectrometry. The following data are predicted based on established spectroscopic principles for similar structures.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The spectrum is expected to be simple, showing two singlets in the aromatic region and the characteristic signals for the ethoxy and methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 (aromatic) | ~8.1 - 8.3 | Singlet (s) | 1H |
| H-3 (aromatic) | ~6.8 - 7.0 | Singlet (s) | 1H |
| -OCH₂CH₃ | ~4.3 - 4.5 | Quartet (q) | 2H |
| -CH₃ (ring) | ~2.3 - 2.5 | Singlet (s) | 3H |
| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H |
¹³C NMR (Carbon NMR): Six distinct signals are expected, corresponding to the five pyridine ring carbons and the three aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-OEt) | ~160 - 165 |
| C-6 | ~148 - 152 |
| C-4 | ~145 - 148 |
| C-3 | ~112 - 116 |
| C-5 (C-Br) | ~105 - 110 |
| -OCH₂CH₃ | ~60 - 65 |
| -CH₃ (ring) | ~16 - 20 |
| -OCH₂CH₃ | ~14 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2980 - 2850 | Aliphatic C-H stretch (ethoxy, methyl) |
| ~1600, ~1470 | Pyridine ring C=C and C=N stretching |
| ~1250 - 1200 | Aryl-O-C asymmetric stretch |
| ~1050 - 1000 | Aryl-O-C symmetric stretch |
| ~600 - 500 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight. Electron Ionization (EI) would likely show a prominent molecular ion peak. Due to the presence of one bromine atom, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio will be observed.
-
[M]⁺: m/z ~215
-
[M+2]⁺: m/z ~217
Applications in Research and Drug Development
5-Bromo-2-ethoxy-4-methylpyridine is a valuable building block primarily due to the reactivity of its bromine substituent.[9] This site allows for the strategic introduction of molecular complexity, making it a key intermediate in the synthesis of pharmaceuticals and functional materials.[10][11]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[12] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of the title compound.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic systems, a common strategy in developing kinase inhibitors where the pyridine core can act as a hinge-binding motif.[11]
-
Buchwald-Hartwig Amination: The formation of C-N bonds via this method is crucial for synthesizing a vast number of pharmaceuticals containing substituted aminopyridines.[12]
Intermediate for Kinase Inhibitors
The pyridine scaffold is central to many biologically active molecules. Functionalized pyridines like the title compound are used in the synthesis of inhibitors for various protein kinases, such as p38 MAP kinase, which are therapeutic targets for inflammatory diseases.[13] The ability to systematically modify the structure via cross-coupling allows for extensive exploration of structure-activity relationships (SAR) in drug discovery programs.[12][14]
Safety and Handling
As a halogenated organic compound, 5-Bromo-2-ethoxy-4-methylpyridine should be handled with appropriate care in a laboratory setting.[15]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17] Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[16][17]
-
First-Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[17][19]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[19]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[19]
-
-
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][16]
Conclusion
5-Bromo-2-ethoxy-4-methylpyridine is a highly versatile and functionalized pyridine derivative. Its synthetic accessibility and, most importantly, the reactivity of its C-Br bond make it an invaluable intermediate for researchers in organic synthesis and drug development. The ability to readily engage in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, facilitating the discovery of novel therapeutic agents and functional materials. Proper handling and adherence to safety protocols are essential when working with this compound.
References
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MySkinRecipes. 5-Bromo-2-ethoxy-4-methylpyridine. Available from: [Link]
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ChemBK. 5-BroMo-2-Methoxy-4-Methylpyridine. Available from: [Link]
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Pharmaffiliates. CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. Available from: [Link]
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IndiaMART. 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. Available from: [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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Chemical-Suppliers. 5-Bromo-2-Hydroxymethyl Pyridine | CAS 88139-91-7. Available from: [Link]
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CORE. FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid. Available from: [Link]
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